S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate
Description
S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate: is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom and two oxygen atoms
Properties
CAS No. |
62220-01-3 |
|---|---|
Molecular Formula |
C12H20N3O4PS |
Molecular Weight |
333.35 g/mol |
IUPAC Name |
2-[2-[(2-methylphenyl)carbamoylamino]ethylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C12H20N3O4PS/c1-10-4-2-3-5-11(10)15-12(16)14-7-6-13-8-9-21-20(17,18)19/h2-5,13H,6-9H2,1H3,(H2,14,15,16)(H2,17,18,19) |
InChI Key |
NHSDEVUNYVPNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNCCSP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-methylphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Amine Coupling: The carbamoyl intermediate is then reacted with another amine to form the desired amine-ethyl linkage.
Phosphorothioate Formation: Finally, the phosphorothioate group is introduced through a reaction with a suitable phosphorus-sulfur reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where the phosphorothioate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phosphorothioate group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphorothioate groups.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with phosphorus-containing compounds.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Industry:
- Utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Mechanism of Action
The mechanism of action of S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with molecular targets such as enzymes. The phosphorothioate group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- S-{2-[(2-{[(2-Phenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate
- S-{2-[(2-{[(2-Chlorophenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate
Uniqueness:
- The presence of the 2-methylphenyl group in S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to similar compounds.
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